molecular formula C27H26N4O5S B2684857 N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide CAS No. 896699-08-4

N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide

Katalognummer B2684857
CAS-Nummer: 896699-08-4
Molekulargewicht: 518.59
InChI-Schlüssel: RHCDQQMNQNTPGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide is a useful research compound. Its molecular formula is C27H26N4O5S and its molecular weight is 518.59. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • Quinazolin-4-yl-aminobenzenesulfonamide derivatives, which are structurally related to the compound , have been synthesized and characterized. Their structures were confirmed using various spectroscopic techniques and X-ray diffraction studies. These studies are crucial for understanding the molecular interactions and properties of similar compounds (Kumar et al., 2018).

Antiviral Activities

  • Novel quinazolin-4(3H)-one derivatives, which share a core structure with the compound , have demonstrated significant antiviral activities against a range of viruses including influenza and severe acute respiratory syndrome corona virus (Selvam et al., 2007).

Anticancer Properties

  • Certain quinazolinone derivatives have exhibited high anti-monoamine oxidase and antitumor activity, suggesting potential applications in cancer treatment. This indicates that compounds with similar structures, like the one , might also possess antitumor properties (Markosyan et al., 2015).

Thymidylate Synthase Inhibition

  • Analogous compounds such as N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid have been investigated for their potential in inhibiting thymidylate synthase, a key enzyme in DNA synthesis. This suggests that compounds like N-(1,3-Benzodioxol-5-yl)-2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide may have similar applications (Tochowicz et al., 2013).

Antimicrobial Activities

  • Some quinazolin-4(3H)-one derivatives have shown promising antimicrobial activity, indicating the potential of similar compounds in treating bacterial infections (Alagarsamy et al., 2015).

Neuroprotective Effects

  • Compounds like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, which share structural elements with the compound , have demonstrated neuroprotective effects in cerebral ischemia, suggesting a potential application in neurological disorders (Sheardown et al., 1990).

Inhibition of Kinase Domains

  • 2-(Quinazolin-4-ylamino)-[1,4] benzoquinone derivatives, structurally related to the compound , have been found to be potent inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2). This suggests potential applications in targeting specific kinase domains for therapeutic purposes (Wissner et al., 2005).

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5S/c1-4-24(26(32)29-16-9-10-22-23(13-16)36-15-35-22)37-27-30-21-8-6-5-7-20(21)25(31-27)28-17-11-18(33-2)14-19(12-17)34-3/h5-14,24H,4,15H2,1-3H3,(H,29,32)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCDQQMNQNTPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=N3)NC5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.